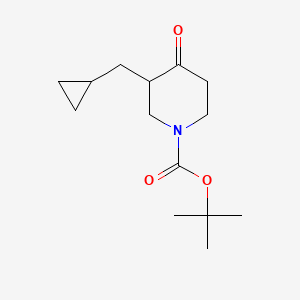![molecular formula C14H17BrFNO2 B1408237 8-(4-溴-3-氟苄基)-1,4-二氧杂-8-氮杂螺[4.5]癸烷 CAS No. 1704121-90-3](/img/structure/B1408237.png)
8-(4-溴-3-氟苄基)-1,4-二氧杂-8-氮杂螺[4.5]癸烷
描述
The compound “8-(4-Bromo-3-fluorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane” is a complex organic molecule. It contains a spiro[4.5]decane core, which is a type of cyclic compound where two rings share a single atom . The molecule also contains a bromo and a fluoro substituent on the benzyl group .
Molecular Structure Analysis
The molecular structure of “8-(4-Bromo-3-fluorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane” is complex due to the presence of multiple functional groups and a spirocyclic core . The spiro[4.5]decane core consists of two rings of different sizes (a four-membered and a five-membered ring) sharing a single atom .科学研究应用
合成和化学表征
已经开发出一种用于 8-氧杂-2-氮杂螺[4.5]癸烷(一种与 8-(4-溴-3-氟苄基)-1,4-二氧杂-8-氮杂螺[4.5]癸烷在结构上相关的化合物)的新型合成方法。该方法利用市售试剂,突出了用这种支架生产生物活性化合物的潜力(Ogurtsov 和 Rakitin,2020)。
生物应用和成像
一种标记为 (18)F 的衍生物已被合成并评估为 σ1 受体配体。该化合物对 σ1 受体表现出高亲和力和选择性,表明其作为有效肿瘤显像剂的潜力。细胞关联、生物分布和放射自显影研究证实了其在体外和体内与 σ1 受体的特异性结合(Xie 等,2015)。
环境与分析化学
一种与 8-(4-溴-3-氟苄基)-1,4-二氧杂-8-氮杂螺[4.5]癸烷在结构上相似的化合物的曼尼希碱衍生物已显示出从水中去除致癌偶氮染料的高效率,表明其在环境净化和分析化学中的潜在应用(Akceylan 等,2009)。
材料科学和抗菌应用
该化合物已被纳入新型的聚膦腈结构中,对各种细菌和真菌显示出有希望的抗菌活性,表明在材料科学和药物中的潜在应用(Kuzey 等,2020)。
生化分析
Biochemical Properties
8-(4-Bromo-3-fluorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane plays a role in various biochemical reactions, primarily due to its ability to interact with enzymes and proteins. The compound has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The interaction with cytochrome P450 can lead to either inhibition or activation of the enzyme, depending on the specific isoform and the context of the reaction . Additionally, 8-(4-Bromo-3-fluorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane can bind to certain receptor proteins, influencing signal transduction pathways and cellular responses .
Cellular Effects
The effects of 8-(4-Bromo-3-fluorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane on cellular processes are diverse. This compound can modulate cell signaling pathways, particularly those involving G-protein coupled receptors (GPCRs) and tyrosine kinase receptors . By binding to these receptors, the compound can alter downstream signaling cascades, affecting gene expression and cellular metabolism. For instance, it has been observed to influence the expression of genes involved in oxidative stress responses and apoptosis . Furthermore, 8-(4-Bromo-3-fluorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane can impact cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolites through various pathways .
Molecular Mechanism
At the molecular level, 8-(4-Bromo-3-fluorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane exerts its effects through several mechanisms. One key mechanism involves the binding of the compound to active sites of enzymes, leading to either inhibition or activation . For example, its interaction with cytochrome P450 enzymes can result in the formation of a stable enzyme-substrate complex, inhibiting the enzyme’s activity . Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins . This can lead to changes in the expression of genes involved in critical cellular processes such as cell cycle regulation, apoptosis, and stress responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 8-(4-Bromo-3-fluorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to the compound in in vitro and in vivo studies has revealed potential cumulative effects, such as alterations in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of 8-(4-Bromo-3-fluorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of metabolic pathways and enhancement of cellular stress responses . At higher doses, toxic or adverse effects can occur, including oxidative stress, apoptosis, and disruption of normal cellular functions . Threshold effects have been observed, where a specific dosage range results in maximal biological activity without significant toxicity .
Metabolic Pathways
8-(4-Bromo-3-fluorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane is involved in several metabolic pathways. The compound interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . These interactions can lead to the formation of various metabolites, some of which may retain biological activity . The compound’s effects on metabolic flux and metabolite levels have been studied, revealing its potential to alter the balance of key metabolic pathways .
Transport and Distribution
Within cells and tissues, 8-(4-Bromo-3-fluorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane is transported and distributed through interactions with transporters and binding proteins . These interactions can influence the compound’s localization and accumulation in specific cellular compartments . For example, the compound may be actively transported into cells via specific transporters, leading to its accumulation in the cytoplasm or other organelles . The distribution of the compound within tissues can also affect its overall biological activity and therapeutic potential .
Subcellular Localization
The subcellular localization of 8-(4-Bromo-3-fluorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane is an important factor in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the endoplasmic reticulum, where it can interact with enzymes involved in protein synthesis and folding . Alternatively, the compound may accumulate in the mitochondria, influencing cellular energy metabolism and apoptosis .
属性
IUPAC Name |
8-[(4-bromo-3-fluorophenyl)methyl]-1,4-dioxa-8-azaspiro[4.5]decane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrFNO2/c15-12-2-1-11(9-13(12)16)10-17-5-3-14(4-6-17)18-7-8-19-14/h1-2,9H,3-8,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCJVVPKBYQICGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)CC3=CC(=C(C=C3)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


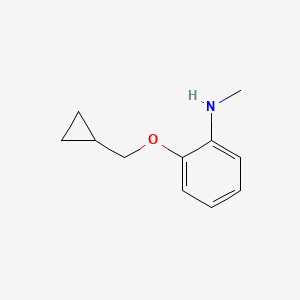

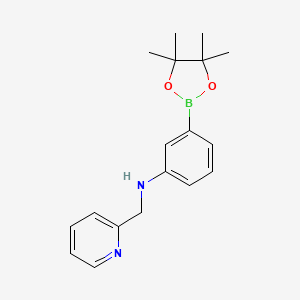
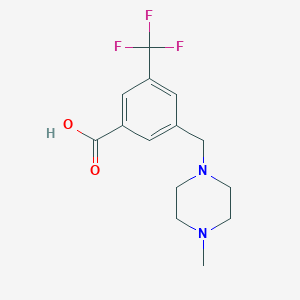



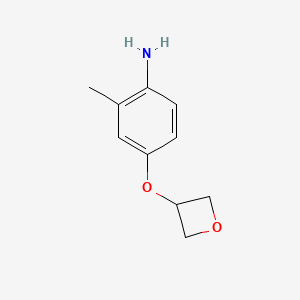


![2-[2-(Tetrahydro-pyran-2-yloxy)-ethoxy]-thiazole-4-carboxylic acid](/img/structure/B1408171.png)


